N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-2-23-15-8-6-12(7-9-15)16-11-24-18(20-16)21-17(22)13-4-3-5-14(19)10-13/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINPOPUJPTCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-ethoxyaniline and an appropriate electrophile.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3-fluorobenzoic acid using a coupling reagent such as EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable, operator-friendly, and one-step procedure that ensures high purity and yield. This method involves the use of readily available starting materials and avoids the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in pyridine containing a small amount of water.
Substitution: Nucleophiles such as amines or thiols in suitable solvents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for tumor growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structural Differences: Replaces the 4-ethoxyphenyl group with 4-methylphenyl and substitutes the 3-fluorobenzamide with 2-phenoxybenzamide.
- Biological Activity : Exhibited 129.23% growth promotion in plant models, indicating substituent-dependent bioactivity .
- Key Insight: Methyl groups (electron-donating) vs.
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
- Structural Differences : Substitutes 4-ethoxyphenyl with 3-chloro-4-fluorophenyl and replaces benzamide with acetamide.
- Synthesis: Prepared via thiourea and α-bromoacetophenone reflux, yielding a simpler amide structure .
N-(4-(tert-butyl)-1,3-thiazol-2-yl)-3-fluorobenzamide
- Structural Differences : tert-Butyl group replaces 4-ethoxyphenyl.
- Physical Properties :
- Key Insight : The bulky tert-butyl group increases steric hindrance, which may reduce membrane permeability compared to the planar ethoxyphenyl group.
Variations in the Acyl Group
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- Structural Differences : Cyclohexanecarboxamide replaces 3-fluorobenzamide.
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl-(phenylmethyl)sulfamoyl]benzamide
- Structural Differences : Introduces a sulfamoyl group at the benzamide’s para position.
Data Table: Key Properties of Selected Analogues
| Compound Name | Substituent (Thiazole-4) | Acyl Group | Molar Mass (g/mol) | pKa (Predicted) | Notable Activity |
|---|---|---|---|---|---|
| Target Compound | 4-ethoxyphenyl | 3-fluorobenzamide | 340.38* | ~7.0* | Under investigation |
| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | 4-methylphenyl | 2-phenoxybenzamide | 375.42 | N/A | 129.23% growth promotion |
| N-(4-(tert-butyl)-1,3-thiazol-2-yl)-3-fluorobenzamide | tert-butyl | 3-fluorobenzamide | 278.35 | 6.91 | N/A |
| N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | 3-chloro-4-fluorophenyl | acetamide | 298.74 | N/A | Anti-proliferative potential |
*Estimated based on structural similarity to .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse scientific literature, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-ethoxyphenylthiazole derivatives with fluorinated benzamides. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, including those similar to this compound, it was found that these compounds showed varying degrees of activity against a range of bacterial strains. The effectiveness against multidrug-resistant bacteria highlights their potential as novel antimicrobial agents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways, including those related to apoptosis and cell cycle regulation .
Case Studies
A notable case study evaluated the efficacy of thiazole derivatives in treating human cancer cell lines. In this study, this compound was administered at varying concentrations, revealing a dose-dependent response in cell viability assays:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The results indicate significant cytotoxicity at higher concentrations, suggesting its potential as a therapeutic agent in oncology.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors implicated in disease processes.
- Cell Cycle Interference : By affecting cell cycle regulators, it can induce cell cycle arrest leading to apoptosis.
Q & A
Q. What are the optimized synthetic routes for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions, including thiazole ring formation and subsequent coupling. Key steps:
- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) .
- Coupling reactions : Amide bond formation between 3-fluorobenzoic acid derivatives and the thiazole-2-amine intermediate using coupling agents like HATU or DCC .
- Purification : Recrystallization (solvent optimization) or chromatography (HPLC with C18 columns) improves purity (>95%). Continuous flow reactors enhance yield by controlling reaction parameters (temperature, residence time) .
Q. What are the critical physicochemical properties of this compound, and how are they characterized?
Methodological Answer: Essential properties include:
- Solubility : Assessed via shake-flask method in PBS, DMSO, and ethanol. LogP values (e.g., ~3.2) determined via HPLC .
- Thermal stability : Differential scanning calorimetry (DSC) identifies melting points (~180–200°C) and decomposition profiles .
- Spectroscopic data : NMR (¹H/¹³C) confirms structure; IR spectroscopy validates functional groups (e.g., C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Validate activity using orthogonal assays (e.g., cell-based vs. enzymatic assays) and standardize protocols (pH, temperature) .
- Compound integrity : Confirm purity via HPLC (>98%) and LC-MS to rule out degradation products .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or methoxyphenyl analogs) to assess SAR trends .
Q. What experimental strategies elucidate the compound’s mechanism of action and target engagement?
Methodological Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MS/MS analysis .
- Binding kinetics : Surface plasmon resonance (SPR) quantifies dissociation constants (KD), while molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., kinases) .
- Cellular assays : CRISPR-mediated gene knockout of putative targets validates functional relevance .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer: Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs; monitor degradation via LC-MS. Optimal stability observed at pH 6–8 .
- Thermal stability : Store at 4°C, –20°C, and 25°C; DSC/TGA identifies degradation thresholds (>40°C) .
- Light sensitivity : Use amber vials for storage if UV-Vis spectroscopy shows absorbance shifts under light exposure .
Q. What advanced analytical techniques validate the compound’s interactions with biological matrices?
Methodological Answer:
- Metabolite profiling : Incubate with liver microsomes (human/rat), extract metabolites using SPE, and identify via UPLC-QTOF-MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction; correlate with pharmacokinetic models .
- In vivo imaging : Radiolabel with ¹⁸F for PET studies to track biodistribution and target engagement in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
